cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid can be achieved through various methods. One common approach involves the nucleophilic addition of nucleophiles to cyclic acetals and hemiacetals, which effectively builds tetrahydrofurans from readily available starting materials . This method generally proceeds with high diastereoselectivity, which is predictable using stereoelectronic effects .
Industrial Production Methods: Industrial production methods for this compound may involve oxidative cyclizations and [3+2]-cycloadditions. These methods are advantageous due to their efficiency and the ability to produce the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as osmium tetroxide and permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of hemiacetals to form tetrahydrofurans.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of 2,5-trans-tetrahydrofurans .
Scientific Research Applications
Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored due to its biological activity.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cell function and signaling pathways.
Comparison with Similar Compounds
Furfural: A furan derivative used in the production of resins and as a solvent.
5-Hydroxy-methylfurfural: Another furan derivative with applications in the production of bio-based chemicals.
Uniqueness: Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other furan derivatives.
Properties
IUPAC Name |
(2S,5R)-5-methoxycarbonyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCEGGPAKMDDE-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96479-20-8 |
Source
|
Record name | rac-(2R,5S)-5-(methoxycarbonyl)oxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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